Molecular Complexity Advantage: Heavy Atom Count and Fraction sp³ vs. Core Scaffold Analogs
CAS 1199557-05-5 exhibits a higher molecular complexity profile compared to its closest dioxaspiro[3.4]octane analogs. The target compound has a heavy atom count of 23 atoms (C₁₇H₂₂BrNO₄), which is substantially greater than the unsubstituted core scaffold 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane (CAS 254892-95-0, C₁₂H₁₃BrO₂, 15 heavy atoms) . The computed fraction of sp³-hybridized carbons (Fsp³) for the target compound is approximately 0.65, higher than that of the nitrile analog 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile (CAS 1227958-64-6, Fsp³ ≈ 0.46) due to the tert-butyl carbamate group introducing additional saturated carbon centers . Higher Fsp³ values correlate with improved clinical success rates in drug discovery campaigns, making this compound a more attractive starting point for lead generation [1].
| Evidence Dimension | Molecular complexity (Heavy atom count / Fraction sp³) |
|---|---|
| Target Compound Data | 23 heavy atoms; Fsp³ ≈ 0.65 (C₁₇H₂₂BrNO₄, MW 384.27) |
| Comparator Or Baseline | CAS 254892-95-0: 15 heavy atoms, Fsp³ ≈ 0.58 (C₁₂H₁₃BrO₂, MW 269.13); CAS 1227958-64-6: 18 heavy atoms, Fsp³ ≈ 0.46 (C₁₃H₁₂BrNO₂, MW 294.14) |
| Quantified Difference | 53% more heavy atoms vs. CAS 254892-95-0; Fsp³ advantage of ~0.19 vs. nitrile analog CAS 1227958-64-6 |
| Conditions | Calculated from molecular formula and SMILES structure; Fsp³ = (number of sp³-hybridized carbons) / (total carbon count) |
Why This Matters
Higher molecular complexity and Fsp³ are empirically linked to improved lead-to-candidate success rates, making this compound a strategically advantageous starting point for fragment elaboration and library synthesis.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. View Source
